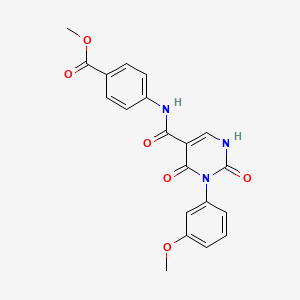

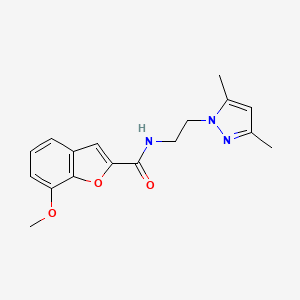

![molecular formula C13H20N2O2 B2982506 tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2138051-99-5](/img/structure/B2982506.png)

tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Chemical Reactions Analysis

The stereochemical control in the synthesis of these compounds is often achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Aplicaciones Científicas De Investigación

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold , which is a core structure of tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate, is pivotal in the synthesis of tropane alkaloids . These alkaloids have a wide array of biological activities, making their stereoselective synthesis a significant area of research. The methodologies developed for this synthesis are crucial for the preparation of these biologically active compounds.

Medicinal Chemistry

In medicinal chemistry, the structural uniqueness of the 8-azabicyclo[3.2.1]octane core allows for the creation of compounds with well-defined three-dimensional orientations . This feature is highly sought after as it enables precise interaction with biological targets, potentially leading to the development of new pharmaceuticals.

Organic Synthesis

The tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate serves as a precursor in organic synthesis, particularly in the construction of complex molecules . Its unique structure can be utilized to introduce strain into molecules, which can then be released in controlled reactions to form new bonds and frameworks.

Structural Biology

The compound’s ability to form a stable crystalline structure makes it valuable for single-crystal X-ray diffraction studies . This application is essential for understanding the three-dimensional arrangement of atoms within a molecule, which is crucial for the design of drugs and other materials.

Material Science

In material science, the tert-Butyl group of the compound can be modified to create new materials with desired properties . The molecular structure optimization and energy calculations are fundamental for predicting the stability and reactivity of new materials.

Bioisostere Development

The compound’s structure can be used to develop bioisosteres, which are molecules that can mimic the biological properties of another molecule while offering different physical or chemical properties . This is particularly useful in drug design, where modifying a drug’s structure can improve its efficacy or reduce side effects.

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-10-6-11(15)5-4-9(10)7-14/h9-11H,4-6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDGZQGBOMGVBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1CCC2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

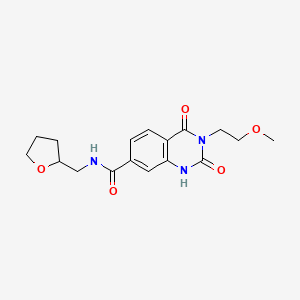

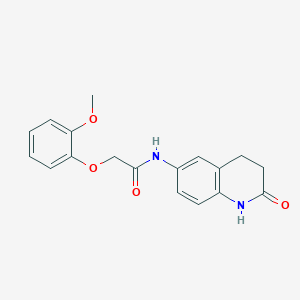

![N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2982426.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2982430.png)

![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2982435.png)

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982436.png)

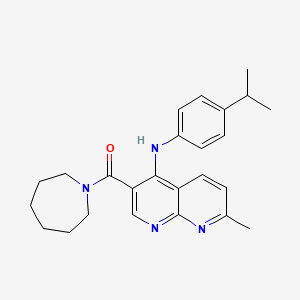

![8-(azepan-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2982439.png)

![3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B2982441.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2982443.png)

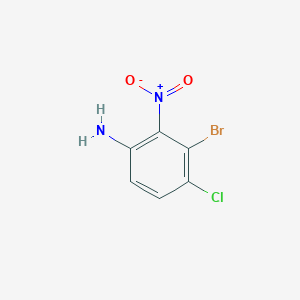

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2982445.png)